molecular formula C22H23N3O2 B11141253 N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B11141253
M. Wt: 361.4 g/mol
InChI Key: LFOWBFBGLMRIJH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic indole-derived carboxamide characterized by:

  • A 1-(2-methoxyethyl) substitution on the nitrogen of the indole ring.
  • A carboxamide group at the 2-position of the indole scaffold.
  • A side chain with an ethyl linker terminating in a second indole moiety. This compound belongs to a class of molecules explored for diverse biological activities, including antiparasitic and enzyme inhibition properties.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C22H23N3O2/c1-27-13-12-25-20-9-5-2-6-16(20)14-21(25)22(26)23-11-10-17-15-24-19-8-4-3-7-18(17)19/h2-9,14-15,24H,10-13H2,1H3,(H,23,26)

InChI Key

LFOWBFBGLMRIJH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides. The reaction conditions usually involve the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated or O-alkylated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features an indole moiety, which is essential for its interaction with biological targets. The carboxamide functional group enhances its binding affinity to various enzymes and receptors, making it a candidate for therapeutic applications. Its molecular formula is C22H23N3O2C_{22}H_{23}N_{3}O_{2} with a molecular weight of 361.4 g/mol .

The biological activity of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is primarily linked to its interaction with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in mood regulation and treatment of neurological disorders .

Applications in Medicinal Chemistry

This compound has been investigated for various therapeutic applications:

Antidepressant Potential

  • Case Studies : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models, suggesting that this compound may also have similar properties .

Antimicrobial Activity

  • Research Findings : Studies have shown that related indole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics .

Cancer Research

  • Cytotoxic Effects : Initial studies suggest that this compound exhibits cytotoxicity against various cancer cell lines, positioning it as a candidate for anticancer drug development .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1-(2-methoxyethyl) group distinguishes it from simpler analogs like N-[2-(1H-indol-3-yl)ethyl]acetamide, which lack this substitution .
  • Its carboxamide linkage contrasts with acetamide or hexanamide derivatives, which may alter binding affinity and metabolic stability .

Key Observations :

  • The target compound’s methoxyethyl group could enhance solubility or modulate interactions with hydrophobic binding pockets, similar to the 4-methoxyphenyl group in ’s pyrrolidinecarboxamide .
  • Unlike N-[2-(1H-indol-3-yl)ethyl]hexanamide, which specifically targets Plasmodium synchronization, the carboxamide scaffold may broaden therapeutic applicability to enzymes like CYP51 or viral targets .

Molecular Interactions and Binding Modes

  • HIV-1 Reverse Transcriptase Inhibition : A structurally related compound, 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea, demonstrated hydrogen bonding with Lys101 and π-π interactions with Trp229 and Tyr181 in HIV-1 reverse transcriptase . This suggests that indole-ethyl-carboxamide derivatives may adopt similar binding modes in enzyme pockets.
  • CYP51 Inhibition : The acetamide derivative in likely interacts with CYP51’s heme-binding domain, leveraging its chlorobenzoyl and pyridinyl groups for hydrophobic and π-stacking interactions .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by its unique indole ring structure which is known for various biological activities. The specific substitutions at the nitrogen atom and the carboxamide group contribute to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indole-3-glyoxylamide have been shown to inhibit tumor growth in various cancer models. In one study, a related compound induced cell cycle arrest at the G2/M phase and exhibited an IC50 value of 0.40 μM against cancer cells, highlighting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Tubulin Polymerization Inhibition : It has been observed that certain indole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by altering mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated significant cytotoxicity against FaDu cells (a head and neck squamous cell carcinoma line), with varying degrees of effectiveness depending on structural modifications .

In Vivo Studies

In vivo studies using mouse models have reported promising results regarding tumor growth inhibition. For instance, compounds derived from indole structures showed significant efficacy in xenograft models of head and neck cancer, indicating their potential for therapeutic use .

Data Summary

Activity Effect IC50 Value Model
AnticancerTumor growth inhibition0.40 μMHuman cancer cell lines
Apoptosis InductionIncreased ROS levels-Various cancer models
Tubulin PolymerizationInhibition leading to cell cycle arrest-Cancer cell lines

Case Studies

  • Case Study on Indole Derivatives : A series of indole derivatives were tested for their anticancer activity. One compound demonstrated a dose-dependent increase in survival rates in a leukemic mouse model when administered at doses up to 200 mg/kg .
  • Neuropharmacological Effects : Some studies suggest potential neuroprotective effects, although detailed research on this compound specifically is limited. The general class of indoles has shown promise in modulating neurotransmitter systems.

Q & A

Basic: What synthetic methodologies are reported for this compound, and what reaction conditions optimize yield?

Answer:
The synthesis involves multi-step organic reactions, often requiring palladium or copper catalysts and polar aprotic solvents (e.g., DMF, THF) under inert atmospheres. A representative route includes:

  • Step 1: Alkylation of the indole nitrogen using allyl halides or methoxyethylating agents under controlled temperatures (0–25°C) .
  • Step 2: Coupling of the indole-2-carboxamide moiety via carbodiimide-mediated reactions or Pd-catalyzed amidation .
  • Optimization: Yield improvements (>80%) are achieved by rigorous solvent drying (e.g., anhydrous THF), stoichiometric control of reagents (1.1–1.5 equiv), and purification via column chromatography (e.g., SiO₂ with DCM/EtOAc gradients) .

Advanced: How can researchers resolve discrepancies in biological activity data among structurally similar indole carboxamides?

Answer:
Contradictions in bioactivity data (e.g., enzyme inhibition IC₅₀ variability) often arise from:

  • Structural nuances: Substitution patterns (e.g., methoxyethyl vs. methyl groups) alter electronic properties and steric hindrance, impacting target binding .
  • Assay conditions: Standardization of pH, temperature, and solvent systems (e.g., DMSO concentration) is critical. Comparative studies under identical conditions, paired with molecular docking simulations, can isolate structure-activity contributions .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., indole NH at δ 10–12 ppm, methoxyethyl CH₃ at δ 3.2–3.5 ppm) and confirms regiochemistry .
  • IR Spectroscopy: Detects key functional groups (amide C=O stretch ~1650 cm⁻¹, indole N-H ~3350 cm⁻¹) .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 377.4 g/mol) .

Advanced: What computational/experimental approaches elucidate SAR for enzyme inhibition?

Answer:

  • Co-crystallization studies: Resolve binding modes with target enzymes (e.g., protozoan CYP51), highlighting critical interactions (e.g., hydrogen bonding with the carboxamide group) .
  • QSAR modeling: Correlates substituent electronic parameters (Hammett σ) with inhibitory potency. Methoxyethyl groups enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .

Basic: What critical steps mitigate purification challenges for this compound?

Answer:

  • Precipitation: After reaction completion, adding Et₂O or hexanes precipitates crude product, removing unreacted starting materials .
  • Chromatography: Gradient elution (e.g., 60–100% EtOAc in hexanes) separates regioisomers. Acidic impurities are removed via aqueous washes (2N HCl) .
  • Solvent choice: Low-polarity solvents (DCM) minimize decomposition during concentration under reduced pressure .

Advanced: How does the methoxyethyl substituent influence pharmacokinetic properties?

Answer:

  • Metabolic stability: The methoxyethyl group reduces CYP450-mediated oxidation compared to unsubstituted ethyl chains, as shown in microsomal stability assays (t₁/₂ > 60 min vs. <30 min) .
  • Bioavailability: Increased logP (2.8 vs. 1.5 for non-substituted analogs) enhances blood-brain barrier permeability but may require formulation adjustments (e.g., cyclodextrin complexes) to maintain solubility .

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